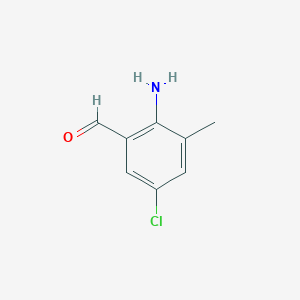
2-Amino-5-chloro-3-methylbenzaldehyde
Overview
Description
2-Amino-5-chloro-3-methylbenzaldehyde is a chemical compound with the molecular formula C8H8ClNO . It is used as a research chemical for the preparation of benzoyl urea containing anthranillic acid groups with insecticidal activity .
Molecular Structure Analysis
The molecular structure of 2-Amino-5-chloro-3-methylbenzaldehyde consists of a benzene ring substituted with an amino group, a chloro group, and a methyl group . The InChI code for this compound is 1S/C8H8ClNO/c1-5-2-7(9)3-6(4-11)8(5)10/h2-4H,10H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Amino-5-chloro-3-methylbenzaldehyde include a molecular weight of 169.61 . Additional properties such as boiling point or melting point are not provided in the search results.Scientific Research Applications
Application in Synthesis of Schiff Bases and Metal Complexes
2-Amino-5-chloro-3-methylbenzaldehyde plays a significant role in the synthesis of Schiff bases and their metal complexes. For example, Chohan, Scozzafava, and Supuran (2003) utilized similar compounds for synthesizing zinc complexes of benzothiazole-derived Schiff bases with antibacterial activity (Chohan, Scozzafava, & Supuran, 2003). Similarly, Mahmood-ul-Hassan, Chohan, and Supuran (2002) used related compounds in the creation of antibacterial Co(II) and Ni(II) complexes of benzothiazole-derived Schiff bases (Mahmood-ul-Hassan, Chohan, & Supuran, 2002).
Role in Novel Synthesis Methods
The compound is also crucial in the development of novel synthesis methods. Gao et al. (2011) utilized a related compound in the synthesis of benzofuran derivatives, highlighting its versatility in organic synthesis (Gao, Liu, Jiang, & Li, 2011). In another study, Xue Hua-yu (2007) focused on synthesizing a variant, 2-Amino-3,5-dibromobenzaldehyde, demonstrating the adaptability of such compounds in different synthesis contexts (Xue Hua-yu, 2007).
Involvement in Catalysis and Crystal Structure Analysis
Further, the compound finds use in catalysis and crystal structure analysis. For instance, Hazra et al. (2015) employed sulfonated Schiff base copper(II) complexes, potentially derived from similar compounds, as efficient catalysts in alcohol oxidation (Hazra, Martins, Silva, & Pombeiro, 2015). Tabatabaee et al. (2009) synthesized AMTT-Type Schiff bases and their CuI Complexes, demonstrating the role of similar compounds in understanding crystal structures (Tabatabaee, Ghassemzadeh, Sadeghi, Shahriary, Neumüller, & Rothenberger, 2009).
properties
IUPAC Name |
2-amino-5-chloro-3-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-5-2-7(9)3-6(4-11)8(5)10/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJCJCBRHZCQQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-chloro-3-methylbenzaldehyde | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

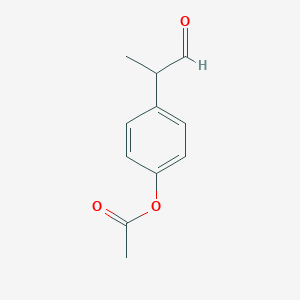
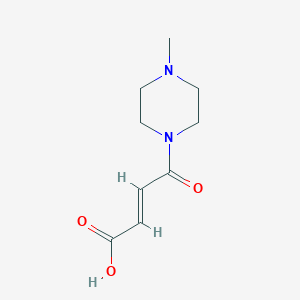

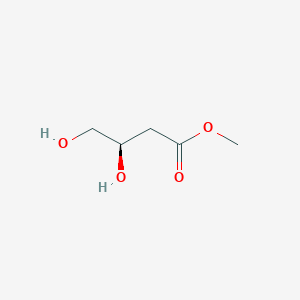

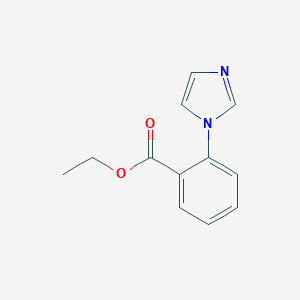

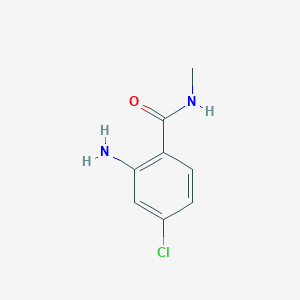
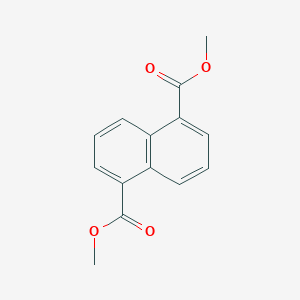
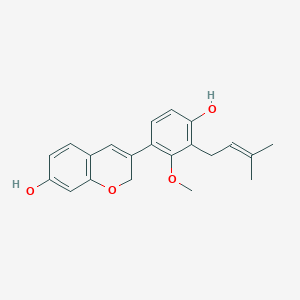



![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B170207.png)